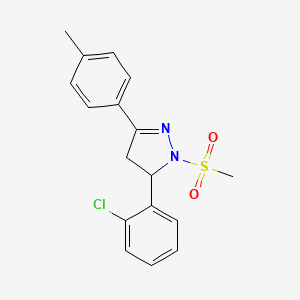

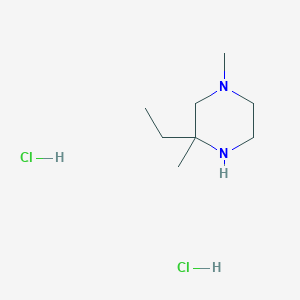

![molecular formula C20H24N2O7S2 B2820126 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine CAS No. 300405-33-8](/img/structure/B2820126.png)

4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholine derivatives, such as “4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine”, are a class of organic compounds that contain a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . They often exhibit various biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex. For example, a similar compound, “4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid”, has a molecular weight of 327.36 . The exact molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Modulation of Antibiotic Activity

The compound 4-(Phenylsulfonyl) morpholine has been studied for its ability to enhance antibiotic activity against multidrug-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly improving the effectiveness of other antibiotics against resistant strains, particularly Pseudomonas aeruginosa. This highlights its potential as a valuable tool in the fight against antibiotic-resistant infections (Oliveira et al., 2015).

Chemical Synthesis and Reactivity

4-(Phenylsulfonyl) morpholine has shown utility in chemical synthesis, particularly in the context of oligosaccharide synthesis. It serves as a promoter for the activation of thioglycosides, a crucial step in the synthesis of complex sugars. This role is particularly notable in pre-activation one-pot oligosaccharide assembly strategies, showcasing the compound's adaptability in synthetic chemistry (Wang et al., 2006).

Probe Design for Metal Ion Detection

Morpholine derivatives have been designed as caged probes for detecting metal ions like Zn2+. These compounds exhibit increased fluorescence upon binding with Zn2+, indicating their potential use in detecting and studying metal ions in biological systems. This highlights the compound's role in developing analytical tools for biochemical and medical research (Aoki et al., 2008).

Exploration of Metabolic Pathways

Studies have explored the metabolic pathways of related compounds like Bisphenol S, where the sulfonyl group plays a crucial role. Understanding the metabolic reactions and pathways provides insights into the environmental impact and biological interactions of these chemicals, contributing to environmental science and toxicology (Skledar et al., 2016).

Structural and Spectroscopic Analysis

The compound has been involved in studies analyzing the structural and spectroscopic properties of chemical compounds. These studies provide valuable information for understanding chemical reactions and designing new materials with specific physical and chemical properties (Dabbagh et al., 2007).

Pharmaceutical Research

Related compounds, particularly sulfonamide derivatives, have been investigated for their potential in pharmaceutical applications. They have been assessed as inhibitors for enzymes like carbonic anhydrases, which are involved in various physiological processes, indicating potential therapeutic uses (Supuran et al., 2013).

Propiedades

IUPAC Name |

4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7S2/c23-30(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)29-18-3-7-20(8-4-18)31(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVCXRNSPZXFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

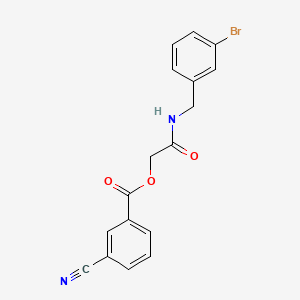

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)

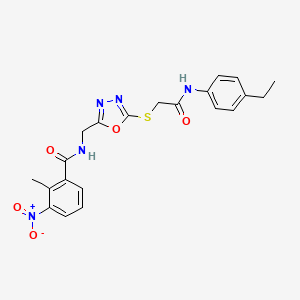

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)

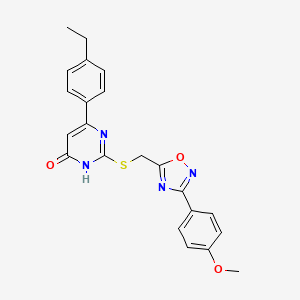

![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)

![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)

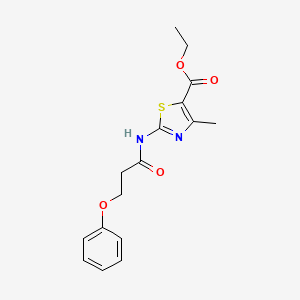

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)

![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)

![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)